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Abstract

Adenosine Amine Congener (ADAC), with the chemical name N-[4-[2-[[4-[2-[(2-
aminoethyl)amino]-2-oxoethyl]phenyl]amino]-2-oxoethyl]phenyl]-adenosine, is a potent and
highly selective agonist for the A1 adenosine receptor.[1][2] As a G protein-coupled receptor
(GPCR) ligand, ADAC has demonstrated significant neuroprotective and otoprotective effects in
preclinical models, making it a valuable tool for research and a potential candidate for
therapeutic development.[3][4] Its mechanism of action is primarily linked to the activation of
presynaptic A1 receptors, which inhibits the release of excitatory neurotransmitters.[4] This
guide provides a comprehensive overview of the chemical properties, synthesis, and key
experimental protocols related to ADAC, intended to equip researchers with the technical
information required for its study and application.

Chemical and Physical Properties

ADAC is a white, solid, water-soluble compound.[2] Its stability in plasma is high, with a short
half-life of approximately 5 minutes after intravenous injection in rats, suggesting rapid tissue
distribution. Due to its photosensitive nature, it should be protected from light during storage.[5]

Quantitative Data
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The following table summarizes the key quantitative properties of Adenosine Amine

Congener and its parent molecule, Adenosine.

Adenosine Amine

Adenosine (Parent

Property Reference(s)
Congener (ADAC) Compound)
N-[4-[2-[[4-[2-[(2- (2R,3R,4S,5R)-2-(6-
aminoethyl)amino]-2- amino-9H-purin-9-
IUPAC Name oxoethyllphenyllamino  yI)-5- [61[7]
]-2-oxoethyl]phenyl]- (hydroxymethyl)oxola
adenosine ne-3,4-diol
Ado, Adenocard,
Synonyms ADAC ) [6][8]
Adenosin
CAS Number 96760-69-9 58-61-7 [1][5]18]
Molecular Formula C2sH32Ns0s6 C10H13Ns504 [11[81I9]
Molecular Weight 576.6 g/mol 267.24 g/mol [11[7119]
) ) White Crystalline
Appearance White Solid [518]
Powder
Melting Point Data not available 234-236 °C [71[8]
Soluble in DMSO; Soluble in hot water,
Solubility Soluble in 0.1 M DMSO; Practically [1][5118]

acetic acid (12 mM)

insoluble in ethanol

Storage Conditions

-20°C, Protect from
light

2-8°C

(11518l

Receptor Binding
Affinity (Ki, rat)

A1: 0.85 nMA2a: 210
nMAs: 281 nM

Data not applicable

[1]

Synthesis of Adenosine Amine Congener (ADAC)

A specific, detailed synthesis protocol for ADAC is not readily available in a single publication.

However, its synthesis can be achieved by applying well-established methods for the

preparation of N°é-substituted adenosine derivatives. The most common and effective strategy
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involves the nucleophilic displacement of the chlorine atom from 6-chloropurine riboside with a
pre-synthesized amine corresponding to the desired N°-substituent.[10]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-part process: 1) synthesis of the complex amine side
chain, and 2) coupling of the side chain to the 6-chloropurine riboside core.
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Proposed Synthetic Workflow for ADAC

Part 1: Side Chain Synthesis
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Caption: Proposed multi-step synthesis of ADAC.
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Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the N°6-Side Chain Amine This multi-step process would involve standard
peptide coupling and reduction reactions.

» Amide Coupling: React 4-nitrophenylacetic acid with N-(tert-butoxycarbonyl)ethylenediamine
using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a
suitable solvent (e.g., DMF) to form the first amide bond.

» Nitro Reduction: Reduce the nitro group of the resulting intermediate to an aniline using a
standard method, such as catalytic hydrogenation (Hz gas over Palladium on carbon).

o Second Amide Coupling: Couple the newly formed aniline with a second molecule of 4-
nitrophenylacetic acid under similar conditions as Step 1.

e Final Reduction and Deprotection: Reduce the second nitro group. Subsequently, deprotect
the Boc-protected amine using an acid like trifluoroacetic acid (TFA) to yield the final,
complex diamine side chain. Purify the product via column chromatography.

Step 2: Coupling to 6-Chloropurine Riboside

o Reaction Setup: Dissolve 6-chloropurine riboside (1 equivalent) and the synthesized amine
side chain (approx. 1.2 equivalents) in a high-boiling point solvent such as n-butanol or 2-
ethoxyethanol.

o Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, ~3
equivalents), to scavenge the HCI produced during the reaction.

e Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction
progress using thin-layer chromatography (TLC).

o Workup and Purification: Once the reaction is complete, cool the mixture, remove the solvent
under reduced pressure, and purify the crude product. Purification is typically achieved by
silica gel column chromatography using a gradient of methanol in dichloromethane to yield
pure Adenosine Amine Congener (ADAC).

Mechanism of Action & Signhaling Pathway
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ADAC exerts its effects by selectively binding to and activating the A1 adenosine receptor, a
member of the G protein-coupled receptor family.[1] The A1 receptor is canonically coupled to
inhibitory G proteins (Gai/0).[11]

Upon agonist binding, the Gai/o subunit dissociates and inhibits the enzyme adenylyl cyclase.
[12] This action reduces the conversion of ATP to cyclic AMP (CAMP), leading to a decrease in
intracellular cAMP levels.[11][13] The reduction in cAMP subsequently decreases the activity of
protein kinase A (PKA). Downstream effects include the modulation of ion channel activity (e.g.,
activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of
voltage-gated calcium channels), leading to hyperpolarization and reduced neuronal
excitability.[4] This cascade ultimately results in the inhibition of neurotransmitter release, which
is the basis for ADAC's neuroprotective effects.[3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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